![molecular formula C20H22FN5O B5573374 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5573374.png)
1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-(1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C20H22FN5O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18083850 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Metabolism
Research on compounds structurally similar to "1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-(1H-imidazol-2-yl)piperidine" often explores their pharmacokinetics and metabolism within the human body. For instance, studies on novel orexin 1 and 2 receptor antagonists, such as SB-649868, have detailed the process of how these compounds are metabolized and eliminated from the body. These studies provide insights into the metabolic pathways, the principal circulating components, and the main routes of metabolism, including oxidation and subsequent rearrangement processes (Renzulli et al., 2011).
Impact on Patient Management
The application of specific radiotracers targeting prostate-specific membrane antigen (PSMA) for imaging in biochemical recurrence of prostate cancer represents another research area. Compounds labeled with 18F, such as 18F-DCFPyL, have been evaluated for their safety, sensitivity, and impact on patient management in the context of prostate cancer. These studies show the potential of such compounds to localize biochemical recurrence with high sensitivity, leading to significant changes in treatment plans and decisions for oncologists and patients alike (Rousseau et al., 2019).
Carcinogenicity and Dietary Exposure
Exploratory research on the carcinogenic potential of heterocyclic amines (HCAs) in cooked meats provides a broader context for understanding how structurally similar compounds might interact with biological systems. Studies have investigated the presence of HCAs in the urine of individuals consuming cooked foods, highlighting the continuous exposure to these compounds through diet. Such research has implications for public health and dietary recommendations, underscoring the importance of monitoring and understanding the effects of chronic exposure to potentially carcinogenic compounds (Wakabayashi et al., 1993).
作用機序
将来の方向性
特性
IUPAC Name |
[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-13-18(14(2)26(24-13)17-7-5-16(21)6-8-17)20(27)25-11-3-4-15(12-25)19-22-9-10-23-19/h5-10,15H,3-4,11-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLLECHEJKAGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)N3CCCC(C3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
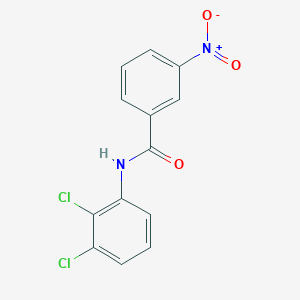
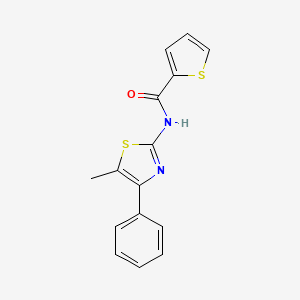
![N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5573308.png)
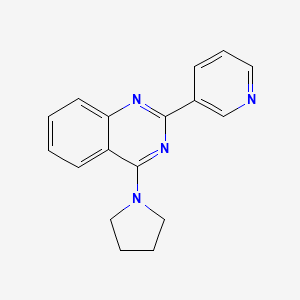
![5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5573325.png)
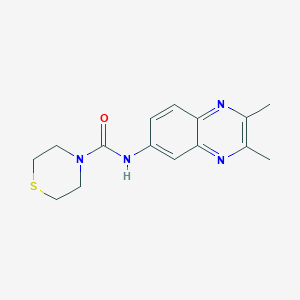
![3-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5573339.png)
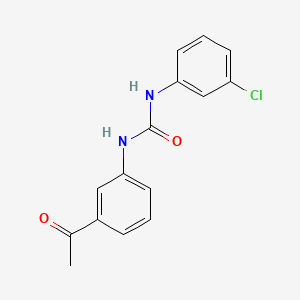
![2-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573345.png)
![5,7-dimethyl-N'-(2-thienylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5573352.png)

![N-[3-(2-pyridinyl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5573355.png)
![2-ethoxy-N-{rel-(3R,4S)-4-isopropyl-1-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5573357.png)

